B1574672 OPB-31121

OPB-31121

Cat. No.: B1574672
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OPB-31121 is a novel, low-molecular-weight compound identified as a potent and direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is a key element in many oncogenic pathways . Its primary research value lies in its high-affinity binding to the SH2 domain of STAT3, which is critical for STAT3 dimerization and activation . Unlike many other STAT3 inhibitors, this compound binds at a unique site on the SH2 domain and exhibits a remarkably high affinity with a Kd of approximately 10 nM, which is 2-3 orders of magnitude lower than other early-stage STAT3 inhibitors . This direct mechanism disrupts the JAK2/STAT3 signaling pathway, leading to the inhibition of STAT3 phosphorylation (at tyrosine 705), suppression of cancer cell proliferation, and induction of apoptosis . Preclinical studies have demonstrated its significant antitumor activity across a broad range of malignancies, including solid tumors like gastric cancer and various hematopoietic cancers such as multiple myeloma, Burkitt lymphoma, and leukemias harboring BCR-ABL or FLT3-ITD mutations . Furthermore, research indicates this compound can exhibit synergistic effects when used in combination with cytotoxic agents like 5-fluorouracil and cisplatin . A phase I clinical trial in patients with advanced solid tumors established an MTD of 800 mg/day and reported a preliminary antitumor activity, thereby validating the feasibility of STAT3 inhibition as a therapeutic strategy . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OPB31121;  OPB-31121;  OPB 31121; 

Origin of Product

United States

Molecular Mechanism of Action of Opb 31121

Direct Inhibition of STAT3 Phosphorylation

OPB-31121 exerts its inhibitory effects by directly interfering with the phosphorylation of STAT3, a crucial step for its activation and subsequent cellular functions. This direct interaction distinguishes its mechanism from inhibitors that target upstream signaling components.

This compound demonstrates a remarkably high affinity for the Src Homology 2 (SH2) domain of STAT3. In vitro isothermal titration calorimetry (ITC) experiments have shown that this compound binds to recombinant GST-tagged STAT3 SH2 domain with an experimental dissociation constant (Kd) of 10 nM core.ac.uknih.govresearchgate.netmdpi.com. This binding affinity is significantly higher than that of other known STAT3 inhibitors (STAT3i), with some showing Kd values in the micromolar range, such as S3I.201 (Kd = 8 µM) core.ac.uk.

Computational docking and molecular dynamics simulations have revealed that this compound interacts with a distinct and unique pocket within the SH2 domain of STAT3, which does not overlap with the binding sites of other characterized STAT3 inhibitors core.ac.uknih.govmdpi.comspandidos-publications.comacs.orgnih.gov. This unique binding mode has been validated through in vitro binding assays, competition experiments, and site-directed mutagenesis of critical residues (e.g., S636A and V637A) within the STAT3 SH2 domain, confirming the specificity of its interaction site core.ac.uknih.govresearchgate.netmdpi.com. The high binding affinity of this compound for the STAT3 SH2 domain is directly correlated with its high potency observed in cellular assays core.ac.uknih.gov.

The comparative binding affinities are summarized in the table below:

CompoundTargetBinding Affinity (Kd)Reference
This compoundSTAT3 SH2 Domain10 nM core.ac.ukresearchgate.netprobechem.com
S3I.201STAT3 SH2 Domain8 µM core.ac.uk
Other STAT3iSTAT3 SH2 DomainMicromolar range core.ac.uk

While this compound primarily targets STAT3, research indicates that it also inhibits the phosphorylation of STAT5 probechem.commdpi.com. Studies have shown that this compound inhibits both STAT3 and STAT5 phosphorylation without affecting upstream kinase activity probechem.commdpi.com. Its beneficial effects have been observed in various hematopoietic malignancies where oncogenicities are dependent on both STAT3 and STAT5, such as multiple myeloma, Burkitt lymphoma, and leukemia harboring BCR-ABL, FLT3/ITD, and JAK2 V617F oncokinases probechem.commdpi.comnih.gov.

A key characteristic of this compound's mechanism is its direct inhibition of STAT3 phosphorylation without directly affecting the activity of upstream kinases, such as Janus kinase (JAK) family kinases or Src family kinases probechem.commdpi.comashpublications.orgkoreamed.org. Experimental data demonstrate that this compound inhibits STAT3 phosphorylation even in cells with constitutively active JAK2, without inhibiting JAK2 phosphorylation itself ashpublications.org. This suggests that this compound interferes with STAT3 activation downstream of these kinases. While some reports mention downregulation of JAK2 and gp130 expression and disruption of JAK2 phosphorylation in specific gastric cancer cells, the predominant and consistent finding across multiple studies highlights its direct action on STAT3 phosphorylation independent of upstream kinase inhibition probechem.commdpi.comashpublications.orgkoreamed.orgscientificarchives.comnih.govsnu.ac.kr.

The inhibition of STAT3 phosphorylation by this compound directly impacts its ability to bind DNA. This compound effectively inhibits STAT3 DNA binding activity researchgate.netmdpi.comcancer.gov. By preventing the phosphorylation of STAT3, the compound consequently hinders the binding of STAT3 to specific DNA sequences on various STAT3-responsive promoters cancer.gov.

STAT3 activation typically involves its phosphorylation, followed by dimerization and translocation to the nucleus to regulate gene transcription mdpi.commdpi.comtvarditherapeutics.com. By binding to the SH2 domain and inhibiting phosphorylation, this compound prevents the dimerization of STAT3 spandidos-publications.comacs.orgresearchgate.net. This disruption of dimerization is a critical step in abrogating STAT3's function as a transcription factor. As a result, this compound inhibits STAT3-mediated transcription, thereby modulating the expression of genes regulated by STAT3 cancer.gov. The compound's ability to prevent dimerization and subsequent transcriptional activity is a direct consequence of its interference with the initial phosphorylation event spandidos-publications.comresearchgate.net.

Influence on Key Phosphorylation Sites

STAT3 is known to undergo phosphorylation at two key residues: Tyrosine 705 (Y705) and Serine 727 (S727) core.ac.ukmdpi.comnih.govscielo.br. Phosphorylation at Y705 is crucial for STAT3 nuclear localization and transcriptional activity, while pS727 has been implicated in controlling STAT3 localization and activity in mitochondria core.ac.uk. This compound effectively inhibits the phosphorylation of STAT3 at both the Y705 and S727 residues core.ac.uk. Research findings indicate that the inhibition of both pY705 and pS727 by this compound occurs at similar doses and within a comparable timeframe, approximately four hours of incubation core.ac.uk. Furthermore, the efficacy of this compound was not influenced by the pre-existing phosphorylation status of STAT3, showing similar effects in cells with constitutive or inducible Y705 phosphorylation core.ac.uk.

Preclinical Pharmacological Activity and Efficacy of Opb 31121

In Vitro Studies on Cancer Cell Lines

Inhibition of Cancer Cell Proliferation and Clonogenicity

OPB-31121 has shown robust antiproliferative and anti-clonogenic effects across various cancer cell types, both hematopoietic and solid tumors, by directly interfering with the STAT3 signaling pathway frontiersin.org.

This compound strongly inhibits the phosphorylation of both STAT3 and STAT5, leading to significant growth inhibition in a diverse range of hematopoietic malignant cells. The compound is particularly effective against multiple myeloma, Burkitt lymphoma, and leukemia cell lines that harbor oncokinases such as BCR-ABL, FLT3/ITD, and JAK2 V617F, whose oncogenic activities are dependent on STAT3/5 signaling.

In a comprehensive analysis of 35 hematopoietic cell lines, this compound demonstrated potent growth inhibitory effects, with half-maximal inhibitory concentrations (IC50) of ≤10 nM in 20 cell lines (57%). Conversely, 8 cell lines (23%) exhibited IC50 values greater than 100 nM. Cell lines derived from multiple myeloma, Burkitt lymphoma, and chronic myeloid leukemia (CML) generally displayed sensitivity to this compound.

Table 1: Sensitivity of Hematopoietic Malignancies to this compound

Hematopoietic Malignancy TypeGeneral Sensitivity to this compoundSpecific Oncokinases/Mutations
Multiple MyelomaGenerally sensitiveSTAT3/5-dependent oncogenicities
Burkitt LymphomaGenerally sensitiveSTAT3/5-dependent oncogenicities
Chronic Myeloid Leukemia (CML)Generally sensitiveBCR-ABL, JAK2 V617F
Acute Myeloid Leukemia (AML)Variable (sensitive/insensitive)FLT3/ITD, JAK2 mutation
Acute Lymphoblastic Leukemia (ALL)Variable (sensitive/insensitive)BCR-ABL

Data derived from.

Preclinical studies utilizing immunodeficient mouse transplantation systems further confirmed the significant growth suppression of this compound against primary human leukemia cells, including those from BCR-ABL-positive acute lymphoblastic leukemia (ALL), CML-blast crisis (BC), CML-BC with T315I mutation in BCR-ABL, and AML with FLT3/ITD. Furthermore, this compound demonstrated the ability to overcome FLT3 ligand-induced resistance to FLT3 inhibitors.

This compound has also shown significant antiproliferative activity in various solid tumor cell lines.

Gastric Cancer: this compound markedly reduced cell proliferation in gastric cancer cell lines. Specifically, it exhibited IC50 values of 5.61 nmol/L in SNU-484 cells and 14.6 nmol/L in SNU-1 cells idrblab.net. Moreover, studies have revealed synergistic effects when this compound is combined with conventional cytotoxic chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) and cisplatin (B142131) in gastric cancer cells idrblab.net.

Colorectal Cancer: In preclinical and early clinical investigations, this compound has demonstrated potent antitumor activity against advanced colorectal cancer (CRC) frontiersin.org. A Phase I study noted tumor shrinkage in patients with colorectal cancer.

Hepatocellular Carcinoma (HCC): this compound exerts potent antitumor effects across various human liver cancer cell lines. In xenograft models, oral administration of this compound led to reduced tumor growth in immunodeficient mice transplanted with Huh-7 or HepG2 cells.

Prostate Cancer: this compound acts as a potent inhibitor of proliferation and clonogenicity in both androgen-dependent (LNCaP) and castration-resistant (DU145) prostate cancer cell lines. It effectively blocks both pY705 and pS727 STAT3 phosphorylation in these cell lines. The IC50 values for proliferation inhibition were reported in the nanomolar range, specifically 18 nM for LNCaP and 25 nM for DU145 cells.

Table 2: IC50 Values for this compound in Selected Solid Tumor Cell Lines

Cancer TypeCell LineIC50 (nM)Effect
Gastric CancerSNU-4845.61Decreased cell proliferation
Gastric CancerSNU-114.6Decreased cell proliferation
Prostate CancerLNCaP18Potent inhibition of proliferation and clonogenicity
Prostate CancerDU14525Potent inhibition of proliferation and clonogenicity

Data derived from idrblab.net.

Induction of Apoptosis in Cancer Cells

A significant aspect of this compound's anticancer activity is its ability to induce apoptosis in cancer cells. In gastric cancer cells, this compound has been shown to induce apoptosis, a process confirmed by the activation of caspase-3 and the cleavage of PARP in SNU-484 cells idrblab.net. Furthermore, annexin (B1180172) V-FITC staining confirmed the apoptotic effect of this compound in SNU-484 cells idrblab.net. The compound also induces apoptosis in prostate cancer cells. Generally, the inhibition of STAT3 signaling, which is a key function of this compound, is known to lead to the induction of apoptosis in various cancer cell types nih.gov.

Inhibition of Anti-Apoptotic Protein Expression (e.g., Bcl-XL, survivin)

This compound effectively inhibits the expression of several anti-apoptotic proteins that are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. In gastric cancer cells, this compound was observed to decrease the expression levels of anti-apoptotic proteins such as Mcl-1, survivin, and Bcl-2 in a dose- and time-dependent manner. This downregulation of anti-apoptotic proteins is a crucial mechanism explaining the apoptosis induced by this compound idrblab.net. Inhibition of STAT3, broadly, is known to lead to the downregulation of key anti-apoptotic factors including Bcl-xL and survivin.

Effect on Cell Cycle Arrest

This compound influences the cell cycle progression in cancer cells. Studies on sensitive SNU-484 gastric cancer cells demonstrated that this compound induces cell accumulation in the sub-G1 phase idrblab.net. This accumulation in the sub-G1 phase is a characteristic indicator of DNA fragmentation and cell death via apoptosis, signifying a profound disruption of the normal cell cycle progression rather than a traditional arrest at a specific checkpoint (e.g., G0/G1, S, or G2/M) idrblab.net. While some STAT3 inhibitors are known to cause cell cycle arrest, for this compound, the observed sub-G1 accumulation is primarily linked to its potent apoptotic effects.

Selectivity for Malignant Cells Versus Normal Hematopoietic Cells

Preclinical studies indicate that this compound exhibits a notable selectivity for malignant cells over normal hematopoietic cells. The compound caused strong growth inhibition of primary STAT-addictive oncokinase (SAO)-positive leukemia cells, while it did not affect the growth of normal cord blood cells in mice. This selectivity was further confirmed in immunodeficient mouse models, where this compound induced significant growth reduction of leukemia cells without significantly affecting normal hematopoietic cells of the mice, in contrast to cytarabine (B982) which showed non-specific suppression. Specifically, no significant growth suppression of human normal hematopoietic cells was observed in this compound-treated mice (T/C: 99.9%). The safety of this compound on normal hematopoietic cells was also corroborated by colony formation assays, which showed that the compound hardly affected the colony formation of human cord blood cells at a concentration of 100 nM. This selective action is attributed to the lack of inhibition of STAT upstream kinases by this compound, making it a promising antitumor compound with a potentially non-myelosuppressive profile mdpi.com.

In Vivo Studies in Animal Models

This compound has demonstrated potent anticancer activity in various in vivo tumor xenograft models mdpi.comnih.gov. Preclinical studies have shown that this compound inhibits STAT3 DNA binding and enhances the activities of chemotherapy drugs in both leukemia and gastric cancer models mdpi.comnih.gov.

Suppression of Tumor Growth in Xenograft Models

This compound effectively suppresses tumor growth across a range of human cancer xenograft models, highlighting its broad potential as an anticancer agent.

This compound has demonstrated significant efficacy in suppressing the growth of primary leukemia xenograft tumors in mice mdpi.comnih.gov. The compound induced strong growth inhibition or even regression in mice inoculated with this compound-sensitive cell lines, including those derived from SAO-positive leukemia. In a primary leukemia cell xenotransplantation system using NOG mice, oral administration of this compound significantly reduced the leukemia cell rate in mice transplanted with primary acute myeloid leukemia cells harboring FLT3/ITD, a result not observed with cytarabine treatment.

This compound exhibited a strong growth inhibitory effect with IC50 values less than 10 nM in a wide range of hematopoietic malignant cells. Notable examples from NOD/SCID mouse xenograft models include:

Cell Line/TypeOncogenic Kinase/MutationTumor Growth Inhibition (T/C)Reference
HEL92.1.7 (AML)JAK2 mutation16%
KU812 (CML)-2%
TCCy/sr (ALL)BCR-ABL with T315I mutation5.9%
Primary ALLBCR-ABL positive4%
CML-BCT315I mutation in BCR-ABL15.3%
AML-15.9%

Additionally, this compound effectively inhibited STAT3 phosphorylation and the growth of subcutaneous tumors derived from HEL cells in mice.

This compound slows the growth of SNU484 gastric cancer xenograft tumors in mice mdpi.comnih.gov. In a study using SCID mice bearing tumors derived from SNU484 cells, oral administration of this compound at doses of 30, 60, and 100 mg/kg/day significantly inhibited tumor growth.

The growth inhibitory effects of this compound on gastric cancer cell lines were observed in the low nanomolar range:

Cell LineIC50 (nmol/L)Reference
SNU-4845.61
SNU-114.6

Furthermore, this compound decreased cell proliferation in gastric cancer cells and in the xenograft model, induced apoptosis, inhibited the expression of antiapoptotic proteins, and demonstrated synergistic effects when combined with 5-fluorouracil (5-FU) and cisplatin.

This compound has shown potent anticancer activities in tumor xenografts, including models of hepatocellular carcinoma (HCC) mdpi.com. In studies involving immunodeficient mice transplanted with Huh-7 or HepG2 cells, oral administration of this compound at a daily dose of 60 mg per kg of body weight for 14 days significantly inhibited HCC growth.

While this compound had not been previously tested in prostate cancer cells, a study investigated its activity in prostate cancer models. This compound proved highly effective in blocking both tyrosine 705 (pY705) and serine 727 (pS727) phosphorylation of STAT3 in DU145 and LNCaP prostate cancer cell lines. The compound inhibited the proliferation of both LNCaP (androgen-dependent) and DU145 (castration-resistant) cells with IC50 values in the nanomolar range:

Cell LineIC50 (nM)Reference
LNCaP18
DU14525

Colony formation of these cells was also strongly inhibited by this compound at doses ranging from 10 to 50 nM. A related compound, OPB-51602, also demonstrated profound inhibition of tumor growth and blocked tumor cell re-population after treatment withdrawal in DU145 tumor xenografts, which serve as a castration-resistant prostate cancer (CRPC) model nih.gov.

Inhibition of STAT3 Phosphorylation in Tumor Xenografts

Preclinical studies utilizing tumor xenograft models have consistently shown this compound's ability to inhibit STAT3 phosphorylation and suppress tumor growth. In models involving HEL cells (a leukemia cell line) subcutaneously inoculated into SCID mice, oral administration of this compound resulted in dose-dependent tumor growth suppression researchgate.net. Immunohistochemical analysis of resected tumors from treated mice confirmed the inhibition of phospho-STAT3 researchgate.net.

This compound also demonstrated its efficacy in suppressing tumor growth or inducing regression in NOD/SCID mice models. This was observed in xenografts derived from cell lines such as HEL92.1.7, KU812 (chronic myeloid leukemia), and TCCy/sr (acute lymphoblastic leukemia positive for BCR-ABL with T315I mutation) ashpublications.org. In gastric cancer xenograft models, this compound led to a decrease in cell proliferation mdpi.comnih.gov. Additionally, in murine models of hepatocellular carcinoma (HCC), oral administration of this compound at a daily dose of 60 mg per kg of body weight for 14 days significantly inhibited HCC growth in immunodeficient mice transplanted with Huh-7 or HepG2 cells researchgate.net.

The following table summarizes key findings on this compound's effects in tumor xenograft models:

Tumor Model (Cell Line)Animal ModelAdministration Route/DoseObserved Effect (STAT3 Phosphorylation)Observed Effect (Tumor Growth)Source
Leukemia (HEL cells)SCID miceOral, dose-dependentInhibited phospho-STAT3 (immunohistochemistry) researchgate.netDose-dependent tumor growth suppression researchgate.net researchgate.net
Leukemia (HEL92.1.7, KU812, TCCy/sr)NOD/SCID miceNot specified, effective dosesDirect inhibition of STAT3 phosphorylation without JAK kinase inhibition ashpublications.orgStrong growth suppressive effect (T/C: 1.8 to 39.5 %) ashpublications.org ashpublications.org
Gastric CancerXenograft modelNot specifiedInhibited JAK2 phosphorylation, leading to STAT3 inhibition nih.govDecreased cell proliferation mdpi.comnih.gov mdpi.comnih.gov
Hepatocellular Carcinoma (Huh-7 or HepG2)Immunodeficient miceOral, 60 mg/kg daily for 14 daysPotent STAT3 inhibition researchgate.netSignificantly inhibited HCC growth researchgate.net researchgate.net

Effects on Chemotherapy-Resistant Quiescent Cells in Preclinical Models

A critical aspect of cancer therapy involves addressing chemotherapy-resistant quiescent cells, which often contribute to disease relapse and treatment failure. Preclinical investigations have indicated that this compound is effective in suppressing these chemotherapy-resistant quiescent cells in vivo ashpublications.orgscispace.com.

Specifically, studies have shown that while treatment with cytarabine, a common chemotherapeutic agent, can lead to an accumulation of quiescent cells that are relatively resistant to chemotherapy, this compound did not induce such accumulation ashpublications.org. This suggests that this compound possesses a distinct mechanism of action that allows it to target and affect quiescent cell populations, thereby potentially overcoming a significant challenge in cancer treatment ashpublications.org. The ability of this compound to act on these resistant cell populations highlights its potential to improve therapeutic outcomes, particularly in contexts where conventional chemotherapy may be limited by the persistence of quiescent, drug-tolerant cells.

Synergistic and Combination Research

Enhancement of Chemotherapeutic Agents' Activity

OPB-31121 has demonstrated the ability to augment the activity of established chemotherapeutic agents, leading to more pronounced anti-tumor effects in various cancer models.

Preclinical investigations have revealed a compelling synergistic relationship between this compound and 5-Fluorouracil (B62378) (5-FU), a widely used antimetabolite chemotherapy drug. Studies conducted on gastric cancer cell lines have consistently shown that the co-administration of this compound with 5-FU results in enhanced anti-proliferative effects. researchgate.netresearchgate.netsnu.ac.krnih.govresearchgate.nete-crt.orgnih.govpatsnap.com

A notable finding is the observed synergism in this compound-sensitive SNU-484 gastric cancer cells. More remarkably, this synergistic effect extended to several gastric cancer cell lines that exhibited resistance to this compound as a single agent, including SNU-5, SNU-601, SNU-719, and NCI-N87 cells. snu.ac.kr This suggests that this compound may overcome intrinsic or acquired resistance to itself when combined with 5-FU. The combination treatments typically involved co-exposure for 72 hours at specific molar ratios, such as 1:10, with synergism quantified using the Chou-Talalay equation, where a Combination Index (CI) value less than 1 indicates synergy. snu.ac.kr

Table 1: Synergistic Effects of this compound with 5-Fluorouracil in Gastric Cancer Cell Lines

Gastric Cancer Cell LineThis compound Sensitivity (Monotherapy)Combination Effect with 5-FU
SNU-484SensitiveSynergistic
SNU-5ResistantSynergistic
SNU-601ResistantSynergistic
SNU-719ResistantSynergistic
NCI-N87ResistantSynergistic

Similar to its interaction with 5-FU, this compound has demonstrated synergistic or additive effects when combined with Cisplatin (B142131), a platinum-based chemotherapy drug, in various gastric cancer cell lines. researchgate.netresearchgate.netsnu.ac.krnih.govresearchgate.nete-crt.orgnih.govpatsnap.comspandidos-publications.comscientificarchives.com

Research indicates that combining this compound with Cisplatin led to enhanced anti-tumor activity in cell lines such as SNU-484, SNU-1, SNU-601, SNU-620, SNU-638, SNU-668, and SNU-719. snu.ac.kr The combination treatments were typically conducted for 72 hours at specific molar ratios, and the synergistic or additive nature of the interaction was determined using the Chou-Talalay equation, with a CI value less than 1 indicating synergy and a CI value of 1 indicating an additive effect. snu.ac.kr This suggests that STAT3 inhibition by this compound can increase the sensitivity of cancer cells to Cisplatin. spandidos-publications.com

Table 2: Synergistic/Additive Effects of this compound with Cisplatin in Gastric Cancer Cell Lines

Gastric Cancer Cell LineCombination Effect with Cisplatin
SNU-484Synergistic or Additive
SNU-1Synergistic or Additive
SNU-601Synergistic or Additive
SNU-620Synergistic or Additive
SNU-638Synergistic or Additive
SNU-668Synergistic or Additive
SNU-719Synergistic or Additive

Potential for Combination with Other Targeted Therapies (e.g., EGFR inhibitors)

The role of STAT3 as a central signaling node in various cancer pathways makes its inhibition a promising strategy for combination with other targeted therapies, particularly those that may face resistance due to compensatory pathway activation. STAT3 is recognized as a complementary pathway for numerous growth factor pathways, implying that its inhibition could yield synergistic effects when combined with other targeted agents. spandidos-publications.com

Specifically, the combination of STAT3 inhibitors, such as this compound, with Epidermal Growth Factor Receptor (EGFR) inhibitors has shown significant promise. Studies have demonstrated that this combination synergistically suppressed cancer cell growth and effectively down-regulated activated STAT3 expression in models of high-grade gliomas and pancreatic cancers. spandidos-publications.comspandidos-publications.com The rationale behind this approach stems from the understanding that EGFR and other growth factor receptors, including Insulin-like Growth Factor 1 Receptor (IGFR), can signal through the JAK/STAT pathway. spandidos-publications.comspandidos-publications.com This cross-talk and the potential for STAT3 to act as an alternative pathway can bypass the blockade achieved by single tyrosine kinase inhibitors, leading to acquired resistance. spandidos-publications.comscientificarchives.comspandidos-publications.com Therefore, agents like this compound, which can block the IL-6R and EGFR pathway, are considered suitable candidates for future combined therapy with irreversible EGFR-Tyrosine Kinase Inhibitors (TKIs) to overcome such resistance mechanisms. sandiego.eduresearchgate.net

Computational and Experimental Methodologies in Opb 31121 Research

Computational Docking and Molecular Dynamics Simulation (MDS)

Computational methodologies, including docking and molecular dynamics simulation (MDS), have been instrumental in elucidating the interaction of OPB-31121 with the STAT3 SH2 domain. These studies revealed that this compound interacts with a unique and distinct pocket within the STAT3 SH2 domain. This binding site showed no overlap with the binding sites of other known STAT3 inhibitors (STAT3i) mdpi.comprobechem.comidrblab.netnih.govnorvig.commedkoo.com.

Further computational predictions involved free energy deconvolution and in silico alanine (B10760859) scanning mutagenesis. These techniques were utilized to identify specific residues within the SH2 domain that provide major stabilizing contributions to this compound's binding mdpi.comidrblab.net. This detailed computational analysis provided critical insights into the molecular basis of this compound's high affinity and unique interaction mode with STAT3.

In Vitro Binding Assays and Competition Experiments

To validate the computational predictions, in vitro binding assays were performed. These experiments consistently demonstrated the remarkably high affinity of this compound for STAT3 mdpi.comprobechem.comidrblab.netnih.govnorvig.commedkoo.com. The binding assays confirmed that this compound binds to the STAT3 SH2 domain with a dissociation constant (Kd) in the nanomolar range mdpi.comprobechem.comidrblab.netnih.govnorvig.com.

Competition experiments were also conducted to further confirm the specificity and distinctness of this compound's binding site. For instance, studies involving competition between this compound and S3I.201, another STAT3 inhibitor, showed that this compound's binding site in the SH2 domain is specific and does not overlap with that of S3I.201 mdpi.commedkoo.com. These findings collectively supported the computational predictions regarding the unique interaction of this compound with STAT3.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Isothermal Titration Calorimetry (ITC) was employed as a key experimental technique to quantitatively determine the binding affinity of this compound to the STAT3 SH2 domain. ITC experiments with recombinant GST-tagged STAT3 SH2 domain yielded an experimental dissociation constant (Kd) of 10 nM for this compound mdpi.comprobechem.comidrblab.netnih.govnorvig.commedkoo.comresearchgate.net.

For comparative purposes, the binding affinities of other STAT3 inhibitors were also assessed under identical experimental conditions. These studies revealed that this compound exhibited a significantly higher binding affinity, with its Kd value being 2-3 orders of magnitude lower than that of other tested STAT3 inhibitors, such as S3I.201, which showed a Kd of 8 µM mdpi.comprobechem.comidrblab.netnih.govnorvig.commedkoo.com. This remarkable difference in binding affinity highlights this compound's potency.

Table 1: Binding Affinities of STAT3 Inhibitors to STAT3 SH2 Domain (Determined by ITC)

CompoundKd (nM)Reference
This compound10 mdpi.comprobechem.comidrblab.netnih.govnorvig.commedkoo.comresearchgate.net
S3I.2018000 (8 µM) mdpi.com
Other STAT3iMicromolar range mdpi.com

Site-Directed Mutagenesis of STAT3 SH2 Domain

Site-directed mutagenesis experiments were crucial for validating the specific residues identified by computational studies as critical for this compound binding. Mutations introduced at specific residues within the STAT3 SH2 domain, such as S636A and V637A, were shown to abrogate the binding of this compound idrblab.net. Importantly, these mutations did not affect the binding of other STAT3 inhibitors, such as S3I.201, further confirming that this compound interacts with a unique and specific site within the SH2 domain mdpi.comprobechem.comidrblab.netnih.govnorvig.commedkoo.comidrblab.net. These results underscore the precision of the computational models and the distinct mechanism of action of this compound.

Cellular Assays for Phosphorylation and Proliferation Assessment

Cellular assays were performed to evaluate the functional consequences of this compound's interaction with STAT3, specifically focusing on its ability to inhibit STAT3 phosphorylation and cellular proliferation. This compound demonstrated potent inhibition of STAT3 phosphorylation, affecting both tyrosine 705 (pY705) and serine 727 (pS727) residues mdpi.commedkoo.com. Notably, the inhibition of both pY705 and pS727 by this compound occurred at similar doses and within a comparable timeframe (approximately 4 hours), which was not observed with other STAT3 inhibitors like cryptotanshinone (B1669641) and S3I.201, where pS727 inhibition was often delayed mdpi.commedkoo.com.

Furthermore, this compound exhibited significant antiproliferative activity across various cancer cell lines, impacting cell viability and clonogenicity mdpi.comprobechem.comidrblab.netnih.govnorvig.commedkoo.com. In these cellular assays, this compound was found to be approximately 100 to 1000 times more potent than other STAT3 inhibitors tested, aligning with its high in vitro binding affinity for STAT3 mdpi.commedkoo.com. The compound's activity was also observed to be independent of the pre-existing phosphorylation status of STAT3, showing similar effects in cells with constitutive and inducible phosphorylation at Y705 mdpi.com.

Table 2: Comparative Potency of this compound in Cellular Assays

Assay TypeFindingReference
STAT3 Phosphorylation Inhibition (pY705, pS727)Occurred at similar doses and within ~4 hours. mdpi.commedkoo.com
Cell Proliferation/ViabilityPotent inhibition across various cancer cell lines. mdpi.comprobechem.comidrblab.netnih.govnorvig.commedkoo.com
Relative Potency (vs. other STAT3i)100-1000 fold more potent. mdpi.commedkoo.com

Future Directions in Opb 31121 Preclinical Research

Elucidation of Complete Molecular Interaction Profile

Future preclinical research on OPB-31121 will likely focus on further delineating its complete molecular interaction profile. While it is established that this compound binds to the SH2 domain of STAT3, a comprehensive understanding of all its molecular targets and off-target effects is crucial for a complete safety and efficacy profile.

Computational docking and molecular dynamics simulations have shown that this compound interacts with the SH2 domain of STAT3 with high affinity. nih.govnih.gov Interestingly, its binding site does not appear to overlap with those of other known STAT3 inhibitors. nih.gov Isothermal titration calorimetry experiments have confirmed a high-affinity binding of this compound to the STAT3 SH2 domain, with a dissociation constant (Kd) in the nanomolar range, which is significantly lower than that of other STAT3 inhibitors. nih.gov

Some studies suggest that this compound may also have an indirect effect on the JAK/STAT pathway by downregulating the expression of JAK2 and gp130, and inhibiting JAK2 phosphorylation, which in turn leads to the inhibition of STAT3 phosphorylation. nih.govabmole.com However, other research indicates that this compound strongly inhibits STAT3 and STAT5 phosphorylation without directly inhibiting upstream kinases. ashpublications.org This suggests a more complex mechanism of action that warrants further investigation to resolve these differing observations.

Advanced proteomic and genomic screening techniques could be employed to identify other potential binding partners and downstream signaling pathways affected by this compound. This would provide a more complete picture of its mechanism of action and could reveal novel therapeutic applications or potential mechanisms of toxicity.

Investigation of Impact on Leukemia-Initiating Cells

A critical area for future preclinical investigation is the impact of this compound on leukemia-initiating cells (LICs), also known as leukemia stem cells. These cells are thought to be responsible for the initiation, maintenance, and relapse of leukemia.

Preclinical studies have demonstrated that this compound has a significant antitumor effect on various hematopoietic malignant cells, including those from primary human leukemia samples. nih.govashpublications.org In xenotransplantation models using primary human leukemia cells, which maintain the heterogeneity and hierarchy of the disease, this compound showed selective growth inhibition of leukemia cells while having minimal effect on normal human cord blood cells, suggesting a degree of tumor specificity. nih.govashpublications.org One study noted that it was investigating the effect of this compound on leukemia-initiating cells, though the specific results of this investigation were not detailed. ashpublications.org

Future research should focus on isolating and characterizing the effects of this compound directly on LIC populations. This would involve in vitro and in vivo assays specifically designed to assess the viability, self-renewal capacity, and differentiation potential of LICs following treatment with this compound. Such studies would provide crucial insights into whether this compound can eradicate the root of the malignancy, which is a key goal for achieving long-term remission.

Research into Potential Mechanisms of Resistance and Strategies to Overcome Them

Understanding and overcoming potential mechanisms of resistance to this compound is paramount for its successful clinical development. While there is a growing body of research on acquired drug resistance to cancer therapies in general, and to some extent for STAT3 inhibitors as a class, specific preclinical studies detailing resistance mechanisms to this compound are currently limited. mdpi.comcore.ac.uk

Future research should aim to generate this compound-resistant cancer cell lines to identify the molecular changes that confer resistance. This could involve genomic and proteomic analyses to uncover mutations, altered gene expression, or activation of bypass signaling pathways that allow cancer cells to evade the effects of this compound. For instance, feedback activation of STAT3 has been identified as a mechanism of resistance to other targeted therapies. core.ac.uk

Once resistance mechanisms are identified, strategies to overcome them can be developed and tested in preclinical models. This could involve combination therapies that target the identified resistance pathways. For example, if a bypass signaling pathway is activated, combining this compound with an inhibitor of that pathway could restore sensitivity. The synergistic effects of this compound with chemotherapeutic agents like 5-fluorouracil (B62378) and cisplatin (B142131) have already been demonstrated in gastric cancer cells, providing a foundation for further exploration of combination strategies. nih.govabmole.com

Exploration of Additional Preclinical Disease Models with Aberrant STAT3 Signaling

The therapeutic potential of this compound should be explored in a broader range of preclinical disease models characterized by aberrant STAT3 signaling. Constitutive activation of STAT3 is a hallmark of many cancers, suggesting that this compound could have wide applicability. ashpublications.orgcancer.gov

Preclinical studies have already shown the efficacy of this compound in models of hematopoietic malignancies, including leukemia, multiple myeloma, and Burkitt's lymphoma, as well as in solid tumors such as gastric cancer. nih.govnih.govashpublications.orgnih.gov In vivo studies using xenograft models of human leukemia and gastric cancer have demonstrated significant tumor growth suppression with oral administration of this compound. nih.govnih.govresearchgate.net

Future research should extend these investigations to other cancer types where STAT3 is a known driver of oncogenesis, such as head and neck, breast, lung, and pancreatic cancers. The use of patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity and biology of human tumors, would be particularly valuable in assessing the potential clinical efficacy of this compound in these diseases.

Development of Novel this compound Derivatives with Enhanced Properties

A promising avenue for future research is the development of novel derivatives of this compound with enhanced pharmacological properties. While this compound has demonstrated potent preclinical activity, optimizing its characteristics could lead to improved therapeutic outcomes.

Based on the available scientific literature, there is no public information detailing the synthesis or preclinical evaluation of specific analogs or derivatives of this compound. The unique interaction of this compound with the STAT3 SH2 domain makes it an interesting lead compound for the design of new and more effective STAT3 inhibitors. nih.govnih.gov

Future medicinal chemistry efforts could focus on modifying the structure of this compound to improve its bioavailability, metabolic stability, and target specificity. Structure-activity relationship (SAR) studies, guided by computational modeling of the this compound-STAT3 interaction, could identify key chemical moieties that can be altered to enhance its properties. The goal would be to generate derivatives with a more favorable pharmacokinetic profile and potentially a wider therapeutic window.

Comparative Preclinical Analysis with Other STAT3 Inhibitors (e.g., STATTIC, OPB-51602, OPB-111077, C188-9)

A comprehensive comparative preclinical analysis of this compound with other STAT3 inhibitors is essential to understand its relative advantages and disadvantages. Several other small molecule STAT3 inhibitors, such as STATTIC, OPB-51602, OPB-111077, and C188-9, are also in various stages of development. spandidos-publications.comscientificarchives.com

Preclinical studies have already provided some comparative data. For instance, this compound has been shown to have a significantly higher binding affinity for the STAT3 SH2 domain compared to other STAT3 inhibitors, with a Kd that is 2-3 orders of magnitude lower. nih.govnih.gov This high affinity translates to greater potency in inhibiting STAT3 phosphorylation and cancer cell proliferation. nih.gov

Future head-to-head preclinical studies should systematically compare these inhibitors in a panel of cancer cell lines and in vivo tumor models. Key parameters to evaluate would include their potency, selectivity, mechanism of action, and pharmacokinetic profiles. Such studies will help to position this compound within the landscape of emerging STAT3-targeted therapies and could inform the selection of the most promising candidates for further clinical development.

Table 1: Comparison of Preclinical Characteristics of Selected STAT3 Inhibitors

Compound Target Domain Reported Binding Affinity (Kd) Key Preclinical Findings
This compound STAT3 SH2 10 nM High-affinity binding to a unique site on the SH2 domain; potent inhibition of STAT3 and STAT5 phosphorylation; antitumor activity in hematopoietic and solid tumor models. nih.govnih.govashpublications.org
STATTIC STAT3 SH2 Micromolar range Inhibits STAT3 activation, dimerization, and nuclear translocation. abmole.com
OPB-51602 STAT3 SH2 Not specified Binds to the SH2 domain at a site that does not overlap with other inhibitors; demonstrates in vitro and in vivo antitumor activity. spandidos-publications.comscientificarchives.com
OPB-111077 STAT3 SH2 Not specified Developed by the same company as this compound and OPB-51602. scientificarchives.comresearchgate.net
C188-9 STAT3 SH2 4.7 nM High-affinity binding to the SH2 domain; reduces TGF-β1-induced fibroblast activation and alleviates cardiac fibrosis in mice. tvarditherapeutics.comnih.gov

Q & A

Q. How does OPB-31121 inhibit STAT3 signaling, and what experimental methodologies are used to validate its mechanism of action?

this compound directly targets the SH2 domain of STAT3, preventing dimerization and phosphorylation at both Tyr705 and Ser727 residues . Key methodologies include:

  • Cellular assays : Western blotting to assess phosphorylation inhibition in IL-6-stimulated or constitutively active STAT3 cancer cells (e.g., gastric cancer cell lines) .
  • Molecular dynamics simulations : Computational modeling to identify binding interactions with STAT3's SH2 domain .
  • Mutagenesis studies : Site-directed mutations (e.g., S636A, V637A) confirm critical residues for this compound binding .

Q. What preclinical models have demonstrated the antitumor efficacy of this compound, and what endpoints were measured?

  • In vitro : Leukemia, gastric cancer, and hepatocellular carcinoma cell lines showed reduced proliferation (IC₅₀ values) and apoptosis induction via caspase-3 activation .
  • In vivo : Xenograft models (e.g., gastric cancer) demonstrated tumor volume reduction and downregulation of anti-apoptotic proteins (e.g., Bcl-2, survivin) .
  • Synergy studies : Enhanced efficacy with 5-fluorouracil or cisplatin, measured by combination index (CI) analysis .

Q. How does this compound differ from other STAT3 inhibitors in its mechanism and selectivity?

Unlike upstream JAK2 inhibitors (e.g., ruxolitinib), this compound directly targets STAT3 without affecting upstream kinases. It uniquely inhibits both Tyr705 and Ser727 phosphorylation, disrupting nuclear translocation and transcriptional activity . Selectivity is validated via comparative assays with STAT1/STAT5 inhibitors .

Advanced Research Questions

Q. How can contradictory results between preclinical and clinical studies of this compound be resolved?

  • Preclinical success vs. clinical limitations : While this compound showed antitumor activity in solid tumors (47% disease stabilization in Phase I ), it failed in hepatocellular carcinoma due to poor pharmacokinetics and peripheral neuropathy .
  • Methodological strategies :
    • Pharmacodynamic biomarkers : Measure STAT3 phosphorylation in tumor biopsies to confirm target engagement .
    • Improved formulations : Explore prodrugs or nanoparticles to enhance bioavailability and reduce toxicity .

Q. What experimental designs are optimal for studying this compound in combination therapies?

  • Sequential vs. concurrent dosing : Preclinical data suggest synergy with chemotherapy when this compound is administered before cytotoxic agents .
  • Dose optimization : Use response surface methodology (RSM) to identify non-toxic, synergistic doses in co-culture models .
  • Resistance mechanisms : CRISPR screens to identify STAT3-independent survival pathways in this compound-resistant clones .

Q. How can researchers address the heterogeneity of STAT3 activation in tumor microenvironments?

  • Single-cell RNA sequencing : Profile STAT3 activity across tumor subpopulations to identify responsive subsets .
  • Co-culture systems : Incorporate stromal cells (e.g., fibroblasts) to model IL-6-mediated STAT3 activation and test this compound efficacy .

Q. What computational tools are critical for optimizing this compound-derived inhibitors?

  • Free energy calculations : Predict binding affinities for SH2 domain mutants (e.g., S636A) .
  • QSAR modeling : Correlate structural modifications (e.g., this compound vs. OPB-111077) with improved pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.